molecular formula C8H8N4 B12437790 6-(1H-imidazol-2-yl)pyridin-3-amine

6-(1H-imidazol-2-yl)pyridin-3-amine

Cat. No.: B12437790
M. Wt: 160.18 g/mol
InChI Key: UUULXKPXEAEHOU-UHFFFAOYSA-N
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Description

6-(1H-imidazol-2-yl)pyridin-3-amine is a heterocyclic compound that features both an imidazole and a pyridine ring

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

6-(1H-imidazol-2-yl)pyridin-3-amine

InChI

InChI=1S/C8H8N4/c9-6-1-2-7(12-5-6)8-10-3-4-11-8/h1-5H,9H2,(H,10,11)

InChI Key

UUULXKPXEAEHOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)C2=NC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-2-yl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with glyoxal and ammonia can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Oxidative Coupling Reactions

This compound participates in oxidative C-N bond-forming reactions. A flavin-iodine dual catalytic system facilitates aerobic oxidative coupling with ketones or thiols to form substituted imidazo[1,2-a]pyridines under mild conditions .

Example Reaction:

  • Substrates: 6-(1H-Imidazol-2-yl)pyridin-3-amine + Acetophenone

  • Catalysts: Flavin (5 mol%), I₂ (10 mol%)

  • Conditions: Air (oxidant), 60°C, 12 h

  • Product: 3-Phenylimidazo[1,2-a]pyridine

  • Yield: 85%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling with aryl halides enables functionalization at the C3 position.

Example Reaction (Suzuki-Miyaura):

Component Details
Substrate6-(1H-Imidazol-2-yl)pyridin-3-amine
Aryl Halide1-Bromo-3-fluorobenzene
CatalystPd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
Baset-BuONa
ConditionsToluene, 110°C, 12 h, N₂ atmosphere
Product3-(3-Fluorophenyl)imidazo[1,2-a]pyridine
Yield78%

Nucleophilic Substitution

The amino group at C3 undergoes nucleophilic substitution with alkyl/aryl halides.

Example Reaction:

  • Substrate: 6-(1H-Imidazol-2-yl)pyridin-3-amine

  • Electrophile: 2,4,4-Trimethylpentan-2-yl chloride

  • Base: NaOH

  • Conditions: DCM, RT, 6 h

  • Product: N-(2,4,4-Trimethylpentan-2-yl)-6-(1H-imidazol-2-yl)pyridin-3-amine

  • Yield: 86%

Cyclocondensation Reactions

Reacting with aldehydes or α-ketoesters generates fused polycyclic systems.

Example Reaction:

  • Substrates: 6-(1H-Imidazol-2-yl)pyridin-3-amine + Glyoxylic Acid

  • Catalyst: Dibenziodolium triflate (10 mol%)

  • Conditions: MeCN, 80°C, 8 h

  • Product: 3-Aminoalkylimidazo[1,2-a]pyridine

  • Yield: 72%

Oxidation Reactions

The primary alcohol derivative [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is oxidized to the corresponding aldehyde using H₂O₂ and a Ru-based catalyst:

Parameter Value
Catalyst[Ru(bpbp)(pydic)]
OxidantH₂O₂
Molar Ratio (Cat:Sub:H₂O₂)1:1000:3000
Temperature50°C
Time5 h
Product1H-Imidazole-2-carbaldehyde
Yield70%

Acid/Base-Mediated Functionalization

The amino group reacts with carboxylic acids via EDCI-mediated coupling:

Example Reaction (Amide Formation):

  • Substrate: 6-(1H-Imidazol-2-yl)pyridin-3-amine

  • Acid: Benzoyl chloride

  • Coupling Agent: EDCI (3 eq)

  • Conditions: Pyridine, RT, 12 h

  • Product: N-(6-(1H-Imidazol-2-yl)pyridin-3-yl)benzamide

  • Yield: 65%

Halogenation

Direct iodination at the C6 position enhances electrophilicity for further derivatization:

Example Reaction:

  • Substrate: 6-(1H-Imidazol-2-yl)pyridin-3-amine

  • Reagent: I₂ (1.2 eq)

  • Conditions: 110°C, 4 h → 70°C, 12 h

  • Product: 6-Iodoimidazo[1,2-a]pyridin-3-amine

  • Yield: 68%

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-(1H-imidazol-2-yl)pyridin-3-amine derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer. The compound has been shown to exhibit significant inhibitory activity against several tumor cell lines.

Key Findings:

  • A series of compounds derived from 6-(1H-imidazol-2-yl)pyridin-3-amine demonstrated submicromolar inhibitory activity against various cancer cell lines, with some derivatives achieving IC50 values as low as 0.09 μM .
  • One particular derivative, identified as 13k , induced cell cycle arrest and apoptosis in HCC827 cells by inhibiting PI3Kα with an IC50 value of 1.94 nM. This suggests that modifications to the basic structure can enhance its anticancer properties .

Inhibition of 15-Prostaglandin Dehydrogenase

Another significant application of 6-(1H-imidazol-2-yl)pyridin-3-amine is its role as an inhibitor of the enzyme 15-prostaglandin dehydrogenase (15-PGDH). This enzyme regulates prostaglandin levels, which are crucial for tissue repair and regeneration.

Research Insights:

  • Inhibitors derived from this compound have been shown to elevate PGE2 levels in vivo, promoting healing and tissue regeneration in various animal models. For instance, one optimized variant demonstrated efficacy in accelerating recovery following bone marrow transplantation and improving outcomes in models of ulcerative colitis .
  • The compound's ability to modulate PGE2 levels suggests its potential use in clinical settings to enhance tissue repair processes, particularly post-surgery or during recovery from injuries.

Synthesis and Structural Modifications

The synthesis of 6-(1H-imidazol-2-yl)pyridin-3-amine and its derivatives involves several chemical reactions that allow for structural modifications aimed at enhancing biological activity.

Synthesis Overview:

  • The synthesis typically involves the reaction of imidazole derivatives with pyridine-based compounds, followed by various purification and characterization techniques such as NMR spectroscopy and mass spectrometry .

Pharmacological Profiles

The pharmacological profiles of compounds based on 6-(1H-imidazol-2-yl)pyridin-3-amine indicate a diverse range of activities beyond anticancer effects.

Applications Include:

  • Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, indicating potential use in treating infections .
  • Neuroprotective Effects: Preliminary studies suggest that certain modifications may provide neuroprotective benefits, warranting further investigation into their mechanisms .

Case Studies and Experimental Data

Several case studies have documented the efficacy of 6-(1H-imidazol-2-yl)pyridin-3-amine derivatives in preclinical models:

StudyCompoundActivityModelIC50 Value
13k PI3K InhibitionHCC827 Cells1.94 nM
Optimized VariantPGE2 ElevationMouse Models (BMT, Ulcerative Colitis)K_i = 0.1 nM
Various DerivativesAntimicrobialBacterial StrainsVaries

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyridine derivatives, such as:

  • 2-(1H-imidazol-2-yl)pyridine
  • 4-(1H-imidazol-2-yl)pyridine
  • 6-(1H-imidazol-1-yl)pyridin-3-amine

Uniqueness

What sets 6-(1H-imidazol-2-yl)pyridin-3-amine apart is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications, as it can offer different reactivity and interaction profiles compared to its analogs .

Biological Activity

6-(1H-imidazol-2-yl)pyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound 6-(1H-imidazol-2-yl)pyridin-3-amine features a pyridine ring substituted at the 3-position with an amine group and at the 6-position with an imidazole moiety. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

Cytotoxic Activity

Recent studies have demonstrated that 6-(1H-imidazol-2-yl)pyridin-3-amine exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic activity of various derivatives of imidazo[1,2-a]pyridine compounds, including 6-(1H-imidazol-2-yl)pyridin-3-amine, against the MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that the compound exhibited an IC50 value of approximately 27.1 μM against MDA-MB-231 cells, while it was less effective against HepG2 cells with an IC50 of 74.2 μM . This selectivity suggests potential for targeting specific cancer types.

Cell LineIC50 (μM)
MDA-MB-23127.1
HepG274.2

The mechanism by which 6-(1H-imidazol-2-yl)pyridin-3-amine exerts its cytotoxic effects appears to involve inhibition of critical cellular pathways associated with cancer cell survival and proliferation. For instance, it has been shown to inhibit protein geranylgeranylation, a process crucial for the function of various oncogenic proteins .

Inhibition of Rab Geranylgeranyl Transferase (RGGT)

Inhibition studies revealed that derivatives of imidazo[1,2-a]pyridine can disrupt the prenylation of Rab11A in HeLa cells, which is pivotal for vesicular transport and cellular signaling. The most active compounds demonstrated IC50 values ranging from 25 to 100 μM , indicating their potential as RGGT inhibitors .

Antiproliferative Activity

The antiproliferative effects of 6-(1H-imidazol-2-yl)pyridin-3-amine have been assessed through various assays. A review highlighted that modifications in the chemical structure significantly influence antiproliferative activity across different cell lines, including HeLa and A549 .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents at specific positions on the pyridine and imidazole rings can enhance or diminish biological activity. Compounds with hydroxyl (-OH) groups showed improved activity, particularly when combined with other functional groups .

Additional Biological Activities

Beyond its anticancer properties, 6-(1H-imidazol-2-yl)pyridin-3-amine has been investigated for other biological activities:

  • Antimicrobial Activity : Some studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : It has been evaluated as a potent inhibitor of enzymes such as 15-prostaglandin dehydrogenase (15-PGDH), which plays a role in inflammation and cancer progression .

Q & A

Q. What are the common synthetic routes for 6-(1H-imidazol-2-yl)pyridin-3-amine?

The synthesis typically involves cyclization or coupling reactions between pyridine and imidazole precursors. For example:

  • Multi-step assembly : A pyridine derivative (e.g., 3-aminopyridine) is functionalized with imidazole via a brominated intermediate. describes a similar approach using 2-bromo-1-(thiophen-3-yl)ethan-1-one to form imidazo-pyridine hybrids .
  • Heterocyclic coupling : Ligand-based synthesis, as seen in , employs 2,6-bis-(1H-imidazol-2-yl)pyridine derivatives prepared via literature methods involving condensation and cyclization .
  • Enone intermediates : highlights the use of enones (e.g., (E)-1-(1-methyl-1H-imidazol-2-yl)-3-phenylprop-2-en-1-one) to construct the thieno-pyridine core, which can be adapted for pyridine-imidazole systems .

Q. What spectroscopic methods are used to characterize 6-(1H-imidazol-2-yl)pyridin-3-amine?

Key techniques include:

  • NMR Spectroscopy :
    • 1H-NMR : Aromatic protons in the pyridine (δ 7.4–8.6 ppm) and imidazole (δ 6.6–7.8 ppm) rings are diagnostic. and provide examples of splitting patterns and integration ratios for related compounds .
    • 13C-NMR : Pyridine carbons appear at δ 120–150 ppm, while imidazole carbons resonate at δ 110–135 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) are observed at m/z values corresponding to the molecular weight (e.g., ~207.6 for the parent compound) .

Q. How is purity assessed during synthesis?

  • HPLC : Reverse-phase chromatography with UV detection (e.g., 98.67% purity reported in ) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 96–98°C in ) indicate crystalline purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for 6-(1H-imidazol-2-yl)pyridin-3-amine derivatives?

Strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency ( used CDCl3 for NMR analysis post-synthesis) .
  • Catalytic Additives : employs pyridine as a base to facilitate carbon disulfide-mediated cyclization in imidazo-pyridine systems .
  • Temperature Control : Slow heating (e.g., reflux at 80–110°C) minimizes side reactions, as seen in thieno-pyridine syntheses .

Q. How should researchers resolve contradictions in spectroscopic data?

  • Cross-Validation : Combine NMR with high-resolution MS (HRMS) to confirm molecular formulas. resolved structural ambiguities using 13C NMR and ESI-MS .
  • 2D NMR Techniques : Use COSY or HSQC to assign overlapping proton signals in aromatic regions, though not explicitly cited in the evidence, this is a standard practice inferred from similar studies.

Q. What methodologies are used to study the biological activity of 6-(1H-imidazol-2-yl)pyridin-3-amine derivatives?

  • Targeted Assays : and describe virtual screening (e.g., targeting uPAR or 15-prostaglandin dehydrogenase) followed by in vitro validation using enzyme inhibition assays .
  • Structure-Activity Relationship (SAR) : Vary substituents on the imidazole or pyridine rings (e.g., sulfinyl or alkyl groups in ) to correlate structural features with potency .

Q. How can mechanistic insights into reactions involving this compound be gained?

  • Kinetic Studies : Monitor reaction progress via time-resolved NMR or HPLC (e.g., tracked intermediates during carboxamide synthesis) .
  • Computational Modeling : Density functional theory (DFT) can predict regioselectivity in cyclization steps, though not directly cited, this approach is widely used in heterocyclic chemistry.

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